sinigrin natural sources and biosynthesis pathway
sinigrin natural sources and biosynthesis pathway
An In-depth Technical Guide to Sinigrin: Natural Sources and Biosynthesis
Introduction
Sinigrin, an aliphatic glucosinolate, is a naturally occurring secondary metabolite predominantly found in plants of the Brassicaceae family.[1] Upon enzymatic hydrolysis by myrosinase, which occurs when the plant tissue is damaged, sinigrin is converted into allyl isothiocyanate (AITC).[1][2] This compound is responsible for the characteristic pungent flavor of vegetables like mustard and horseradish and serves as a natural plant defense mechanism against herbivores and pathogens.[1] Beyond its role in plant defense, sinigrin and its derivatives have garnered significant interest from the scientific and pharmaceutical communities for their potential anticarcinogenic, anti-inflammatory, and antimicrobial properties.[2][3]
This technical guide provides a comprehensive overview of the natural sources of sinigrin, its biosynthesis pathway, and the experimental methodologies used for its extraction and quantification. The content is tailored for researchers, scientists, and drug development professionals engaged in the study and application of plant-derived bioactive compounds.
Natural Sources of Sinigrin
Sinigrin is widely distributed within the Brassica genus. The concentration of sinigrin can vary significantly between different species, cultivars, and even different parts of the same plant.[4][5][6] Seeds, in particular, are often a rich source of this compound.[3][6] High concentrations of sinigrin have been identified in black mustard (Brassica nigra), Indian mustard (Brassica juncea), and various Brassica oleracea cultivars such as Brussels sprouts and cabbage.[5][6]
Data Presentation: Sinigrin Content in Various Brassica Species
The following table summarizes the quantitative analysis of sinigrin content across several Brassica species as reported in the literature. Concentrations are presented in µmol/g of dry matter (DM) unless otherwise noted, providing a standardized basis for comparison.
| Plant Species | Genotype/Variety | Plant Part | Sinigrin Concentration | Reference |
| Brassica napus | NRCG35 | Deoiled Cake | 173.14 µmol/g DM | [4] |
| Brassica carinata | BCRC3 | Deoiled Cake | 165.42 µmol/g DM | [4] |
| Brassica rapa | GS1 | Deoiled Cake | 128.06 µmol/g DM | [4] |
| Brassica nigra | BSH1 | Deoiled Cake | 102.28 µmol/g DM | [4] |
| Brassica juncea | SKM1744 | Deoiled Cake | 90.29 µmol/g DM | [4] |
| Brassica oleracea var. botrytis | - | Seeds | 22.02 µmol/g DW | [3] |
| Brassica oleracea var. capitata | - | Seeds | 18.02 µmol/g DW | [3] |
| Brassica nigra | - | Seeds | 12.75 µg/g | [6][7] |
| Brassica nigra | - | True Leaves | 7.1 µg/g | [7] |
| Brassica nigra | - | Cotyledon Leaves | 7.0 µg/g | [7] |
| Brassica nigra | - | Stems | 6.8 µg/g | [7] |
| Eruca sativa | T27 | Deoiled Cake | 5.05 µmol/g DM | [4] |
Biosynthesis of Sinigrin
The biosynthesis of glucosinolates, including sinigrin, is a complex, multi-step process that originates from amino acids.[1] The pathway is generally divided into three distinct phases: (1) side-chain elongation of the precursor amino acid, (2) formation of the core glucosinolate structure, and (3) secondary modifications of the side chain.[8]
For sinigrin, the precursor amino acid is methionine .[1]
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Chain Elongation : Methionine undergoes a series of deamination, condensation, oxidation, and decarboxylation reactions, resulting in the addition of methylene groups to its side chain. This phase produces homomethionine and dihomomethionine. Key enzymes in this step belong to the MAM (methylthioalkylmalate synthase) family.[8][9]
-
Core Structure Formation : The chain-elongated amino acid is converted into an aldoxime by cytochrome P450 enzymes of the CYP79 family (specifically CYP79F1 for aliphatic glucosinolates).[8][9] The aldoxime is then converted to a thiohydroximic acid. Subsequently, a glucose moiety is added by a UDP-glucose:thiohydroximate S-glucosyltransferase (UGT), forming desulfosinigrin. The final step in core structure formation is the sulfation of the desulfoglucosinolate by a sulfotransferase (SOT), yielding sinigrin.[8]
-
Side-Chain Modification : For sinigrin, the crucial side-chain modification is the formation of the terminal alkene group. This is catalyzed by the AOP2 (2-oxoglutarate-dependent dioxygenase) enzyme.[9]
The high expression of specific genes like BniMAM1-2, BniCYP79F1, and BniAOP2-1/2 in Brassica nigra is believed to be a significant contributor to the high accumulation of sinigrin in this species.[9]
Visualization: Sinigrin Biosynthesis Pathway
Caption: The biosynthesis pathway of sinigrin from methionine.
Experimental Protocols
The accurate extraction and quantification of sinigrin are crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) is the most widely adopted analytical technique for this purpose.[6][10]
Protocol: Extraction and RP-HPLC Quantification of Sinigrin
This protocol is a synthesized methodology based on common practices reported in the literature.[5][10][11]
1. Sample Preparation:
-
Obtain fresh plant material (e.g., seeds, leaves).
-
To prevent enzymatic degradation of sinigrin by myrosinase, immediately freeze the material in liquid nitrogen.
-
Lyophilize (freeze-dry) the sample to remove water content completely.[10]
-
Grind the dried material into a fine, homogenous powder using a mortar and pestle or a grinder.
2. Extraction:
-
Weigh approximately 50 g of the freeze-dried powder into a flask.
-
Add 250 mL of 70% (v/v) ethanol.[10] Alternatively, boiling water or methanol can be used.[5][12]
-
Heat the mixture at 65-70°C for 15-25 minutes with constant stirring.[10][11] This step inactivates the myrosinase enzyme.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully collect the supernatant. Repeat the extraction process on the remaining plant material twice more to ensure complete extraction.
-
Combine the supernatants from all three extractions.
-
Evaporate the ethanol from the combined supernatant using a rotary evaporator to obtain a dried crude extract.
3. Sample Clean-up (Optional but Recommended):
-
For cleaner samples, the crude extract can be passed through a solid-phase extraction (SPE) column, such as an ion-pair SPE, to remove interfering co-extractives.[11]
4. Quantification by RP-HPLC:
-
Mobile Phase: A common mobile phase is an isocratic system of 0.02 M tetrabutylammonium (TBA) in water (pH 7) and acetonitrile (ACN) in an 80:20 (v/v) ratio.[10]
-
Column: A C18 reverse-phase column is typically used.
-
Flow Rate: A flow rate of 0.5 mL/min is suggested.[10]
-
Detection: Set the UV detector to a wavelength of 227 nm, which is the maximum UV absorption for sinigrin.[10]
-
Analysis: Dissolve a known amount of the dried extract in the mobile phase and filter it through a 0.45 µm syringe filter before injection. The retention time for sinigrin is typically short, around 3.6 minutes under these conditions.[10]
-
Quantification: Prepare a standard curve using pure sinigrin standard at various concentrations. Calculate the sinigrin concentration in the sample by comparing its peak area to the standard curve.
Visualization: Experimental Workflow for Sinigrin Analysis
Caption: General experimental workflow for sinigrin extraction and HPLC analysis.
Conclusion and Future Directions
This guide has detailed the primary natural sources of sinigrin, presenting quantitative data to aid in the selection of raw materials for research and development. The elucidated biosynthesis pathway, from the precursor methionine to the final sinigrin molecule, highlights the key enzymatic and genetic components that regulate its production in Brassica species. Furthermore, a robust and reliable experimental protocol for extraction and quantification has been provided.
Future research may focus on metabolic engineering to enhance sinigrin production in high-biomass crops.[13] Understanding the transcriptional regulation of the biosynthesis pathway could allow for the targeted upregulation of key enzymes, leading to hyper-accumulating plant varieties.[9] Additionally, exploring the synergistic effects of sinigrin with other phytochemicals and developing more efficient, large-scale purification methods are promising avenues for fully harnessing the therapeutic potential of this important glucosinolate.
References
- 1. Sinigrin - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Correlation of Glucosinolates and Volatile Constituents of Six Brassicaceae Seeds with Their Antioxidant Activities Based on Partial Least Squares Regression [mdpi.com]
- 4. biochemjournal.com [biochemjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brocku.scholaris.ca [brocku.scholaris.ca]
- 12. researchgate.net [researchgate.net]
- 13. Developing multifunctional crops by engineering Brassicaceae glucosinolate pathways - PMC [pmc.ncbi.nlm.nih.gov]
